molecular formula C4H3ClN2O B108299 6-Chloro-3-hydroxypyridazine CAS No. 19064-67-6

6-Chloro-3-hydroxypyridazine

Cat. No.: B108299
CAS No.: 19064-67-6
M. Wt: 130.53 g/mol
InChI Key: YICPBKWYZXFJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-hydroxypyridazine is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75071. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Chloro-3-hydroxypyridazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H3ClN2OC_4H_3ClN_2O and a molecular weight of 130.53 g/mol. The compound features a pyridazine ring with a hydroxyl group and a chlorine atom, which contribute to its reactivity and biological activity.

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC4H3ClN2OHydroxyl group and chlorine substitution
5-Chloro-2-hydroxypyridazineC4H4ClN2OHydroxyl group at a different position
3-Hydroxy-6-methylpyridazineC6H7N2OContains a methyl group instead of chlorine
4-Chloro-3-hydroxypyridineC5H5ClN2ODifferent position of chlorine substitution

Biological Activities

Research indicates that this compound exhibits significant antibacterial and anti-inflammatory properties. Its mechanism of action involves inhibiting bacterial enzymes, which disrupts cellular processes in bacteria, leading to their death.

  • Antibacterial Activity :
    • Studies have shown that derivatives of this compound possess antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. The presence of the hydroxyl group enhances its interaction with bacterial targets, increasing its efficacy as an antimicrobial agent.
  • Anti-inflammatory Properties :
    • Preliminary research suggests that this compound may reduce inflammation by modulating pathways involved in inflammatory responses. This property positions it as a potential candidate for treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, such as those involved in cell wall synthesis or metabolic pathways.
  • Reactive Oxygen Species (ROS) : It has been suggested that the compound can generate ROS, which are known to play a role in microbial lethality by damaging cellular components .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antibacterial Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibition against E. coli with IC50 values ranging from 5 to 15 µM, highlighting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Research : In vitro studies demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines in macrophages, indicating its potential use in inflammatory conditions.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable compound in several fields:

  • Drug Development : Its antibacterial and anti-inflammatory activities suggest potential applications in developing new therapeutic agents for infections and inflammatory diseases.
  • Agrochemicals : The compound's biological activity also positions it as a candidate for agricultural applications, particularly as an antimicrobial agent in crop protection.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Chloro-3-hydroxypyridazine, and what intermediates are critical?

Answer: Synthesis typically involves cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration or substitution reactions to introduce hydroxyl groups . Alternative routes include condensation of 3,6-dichloropyridazine with sodium salts (e.g., benzyl cyanide), hydrolysis to pyridazinones, and coupling with alkyl halides . Key intermediates include chloromethyl-nitroimidazopyridazine derivatives and substituted pyridazin-3(2H)-ones .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : For regiochemical confirmation of substituents.
  • IR Spectroscopy : Scaled harmonic frequencies (B3-LYP/6-31G(d)) validate vibrational modes with <5 cm⁻¹ deviation from experimental data .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, torsion) with R-factors <0.05 .

Q. What are the primary biomedical research applications of this compound?

Answer:

  • Kinase Inhibition : Derivatives act as p38 MAPK inhibitors (e.g., SB-202190) for cytokine suppression .
  • COX-1/COX-2 Inhibition : Pyridazinone analogs show anti-inflammatory and analgesic activity in vitro (IC₅₀: 0.1–5 μM) .
  • Drug Intermediate : Used in synthesizing triazolopyridazine derivatives for structural bioactivity studies .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways and predict reactivity?

Answer: Density functional theory (DFT) with exact exchange terms (e.g., B3-LYP) predicts thermochemical properties (atomization energies within 2.4 kcal/mol accuracy) and regioselectivity in substitution reactions . For example:

  • Reactivity Prediction : Chlorine’s electron-withdrawing effect directs nucleophilic attack to the 6-position, while hydroxyl groups enhance para reactivity .
  • Transition-State Modeling : Identifies energy barriers for microwave-assisted reactions, reducing trial-and-error optimization .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40–70%) for chlorinated intermediates?

Answer:

  • Catalyst Optimization : Replace AlCl₃ with DMF or DMSO to reduce side reactions .
  • Microwave Assistance : Achieves 85% yield in 30 minutes (vs. 12 hours conventional heating) via controlled dielectric heating .
  • Scale-Dependent Reproducibility : Pilot studies show <5% yield variation at <10 mmol scale under inert atmospheres .

Q. How do steric/electronic factors influence regioselectivity in nucleophilic substitution reactions?

Answer:

  • Steric Effects : Bulky substituents (e.g., cyclobutyl) at position 7 shift selectivity to less hindered sites (e.g., 2-chloromethyl group) .
  • Electronic Effects : Electron-deficient pyridazine rings favor SNAr mechanisms, while electron-rich systems undergo radical pathways .

Q. What analytical methods ensure purity and structural integrity in pharmacological studies?

Answer:

  • HPLC Purity Standards : Use C18 columns with acetonitrile/water gradients (95–99% purity per ICH Q2 guidelines) .
  • HRMS and X-ray Validation : High-resolution mass spectrometry (Δ <2 ppm) and crystallography confirm molecular formulas .

Q. How are vibrational frequency discrepancies between experimental and computational data reconciled?

Answer:

  • Scaling Factors : Apply B3-LYP/6-31G(d)-derived scaling factors (0.961–0.978) to harmonic frequencies, reducing average deviations to <10 cm⁻¹ .
  • Anharmonic Corrections : Include torsional modes for low-frequency vibrations (<500 cm⁻¹) in thermal entropy calculations .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., unexpected NMR splitting)?

Answer:

  • Dynamic Effects : Investigate tautomerism or rotational barriers via variable-temperature NMR .
  • Comparative Crystallography : Cross-validate with X-ray structures to rule out crystallographic disorder .

Q. Why do synthetic yields vary across studies using similar reagents?

Answer:

  • Impurity Profiles : Trace moisture or oxygen degrades chlorinated intermediates; use Schlenk-line techniques for air-sensitive steps .
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilicity but may promote hydrolysis; optimize with co-solvents (e.g., THF/DMF 1:1) .

Properties

IUPAC Name

3-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICPBKWYZXFJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291363
Record name 6-chloropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19064-67-6
Record name 6-Chloro-3-hydroxypyridazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.